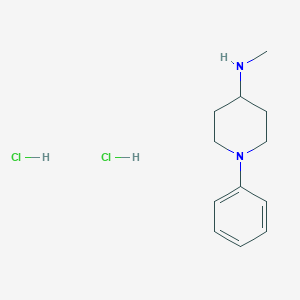

N-methyl-1-phenylpiperidin-4-amine dihydrochloride

CAS No.: 1071590-88-9

Cat. No.: VC2884015

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071590-88-9 |

|---|---|

| Molecular Formula | C12H20Cl2N2 |

| Molecular Weight | 263.2 g/mol |

| IUPAC Name | N-methyl-1-phenylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H |

| Standard InChI Key | JGMKRDLBGWLKOM-UHFFFAOYSA-N |

| SMILES | CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

N-methyl-1-phenylpiperidin-4-amine dihydrochloride belongs to the piperidine class of organic compounds. Its core structure consists of a six-membered piperidine ring with multiple functional groups attached. The compound features a phenyl group directly bonded to the nitrogen atom of the piperidine ring, creating the 1-phenylpiperidine scaffold. At the 4-position of the piperidine ring, there is an amine group with a methyl substituent (N-methyl). The dihydrochloride component indicates that the compound exists as a salt with two chloride counter-ions, which neutralize the basic nitrogen atoms present in the molecule.

The structural arrangement gives the compound distinct three-dimensional characteristics that influence its interactions with biological systems. The presence of the phenyl ring creates a region of hydrophobicity, while the amine group provides a basic center. This amphipathic nature is significant for potential biological activities, as it allows the molecule to interact with diverse receptor environments.

Physical and Chemical Properties

N-methyl-1-phenylpiperidin-4-amine dihydrochloride has a molecular formula of C₁₂H₂₀Cl₂N₂ and a molecular weight of 263.2 g/mol . It typically exists as a white to off-white powder with a melting point of 247-248°C . The compound's IUPAC name is N-methyl-1-phenylpiperidin-4-amine dihydrochloride, and its standard InChI representation is InChI=1S/C12H18N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H .

The dihydrochloride salt form significantly enhances its water solubility compared to the free base, making it more suitable for various laboratory and pharmaceutical applications. This increased solubility is crucial for bioavailability in potential pharmacological applications. The compound has a purity standard of ≥95% when used for research purposes .

Table 1: Physical and Chemical Properties of N-methyl-1-phenylpiperidin-4-amine dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 1071590-88-9 |

| Molecular Formula | C₁₂H₂₀Cl₂N₂ |

| Molecular Weight | 263.2 g/mol |

| Physical Form | Powder |

| Melting Point | 247-248°C |

| Standard Purity | ≥95% |

| InChI Key | JGMKRDLBGWLKOM-UHFFFAOYSA-N |

| SMILES Notation | CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl |

Pharmacological Significance

Relation to Piperidine Class Compounds

N-methyl-1-phenylpiperidin-4-amine dihydrochloride belongs to the broader piperidine class, which has substantial representation in pharmacologically active compounds. Piperidine derivatives are known for their diverse biological activities, particularly their interactions with opioid receptors. While specific pharmacological data for N-methyl-1-phenylpiperidin-4-amine dihydrochloride is limited, its structural features suggest potential analgesic properties similar to other compounds in this class.

The piperidine scaffold appears in numerous pharmaceutically important molecules, including analgesics, local anesthetics, and anticholinergic agents. The substitution pattern in N-methyl-1-phenylpiperidin-4-amine dihydrochloride, particularly the presence of the phenyl group at the 1-position and the methylamine at the 4-position, bears structural similarities to compounds that demonstrate affinity for opioid receptors . These structural elements suggest that the compound may exhibit activity profiles similar to other N-substituted piperidines that have established pharmacological properties.

Research Findings and Applications

Current Research Status

The compound's structural similarity to known pharmacologically active piperidines suggests potential applications in medicinal chemistry research, particularly in developing analgesic compounds or studying opioid receptor interactions. Additionally, structural analogs of this compound have been investigated in the context of structure-activity relationship studies, where systematic modifications to the piperidine scaffold have been explored to optimize pharmacological properties .

Comparison with Related Compounds

N-methyl-1-phenylpiperidin-4-amine dihydrochloride shares structural features with several classes of biologically active compounds. Its relationship to other piperidine derivatives provides context for understanding its potential properties and applications. Comparative studies of related compounds reveal how structural modifications affect biological activity.

In research examining opioid receptor properties, various N-substituted 4-(3-hydroxyphenyl)piperidines have shown diverse agonist-antagonist profiles . While N-methyl-1-phenylpiperidin-4-amine dihydrochloride lacks the hydroxyl group present in these compounds, the core piperidine structure with nitrogen substitutions suggests similar binding potential. Additionally, compounds like 3-(1,4-dimethylpiperidin-4-yl)phenol have been synthesized and studied for their receptor interactions, providing insights into how methylation at different positions affects activity .

The compound is also structurally related to N-Phenylpiperidin-4-amine (CAS No. 23056-29-3), which differs only by the absence of the N-methyl group. This related compound has been noted for potential anticancer activity, suggesting possible research directions for N-methyl-1-phenylpiperidin-4-amine dihydrochloride beyond analgesic applications.

Synthesis and Analysis

Analytical Methods

Analytical characterization of N-methyl-1-phenylpiperidin-4-amine dihydrochloride typically employs standard techniques used for organic compounds and pharmaceutical ingredients. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

For purity assessment, LC-MS analysis is commonly employed, with a standard requirement of ≥95% purity for research applications . Identity confirmation typically utilizes a combination of spectroscopic data, including 1H NMR and 13C NMR spectra, which provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry further confirms the molecular formula through accurate mass measurement.

For related piperidine compounds, analytical data often includes detailed NMR chemical shift values and coupling constants, MS fragmentation patterns, and sometimes elemental analysis results . These analytical approaches would likely be applicable to N-methyl-1-phenylpiperidin-4-amine dihydrochloride as well.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume